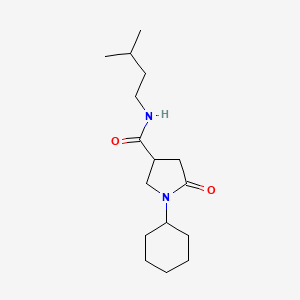

1-cyclohexyl-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-cyclohexyl-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O2/c1-12(2)8-9-17-16(20)13-10-15(19)18(11-13)14-6-4-3-5-7-14/h12-14H,3-11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLRABMVEZLXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1CC(=O)N(C1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexyl halide and a suitable nucleophile.

Attachment of the 3-Methylbutyl Group: The 3-methylbutyl group can be attached through an alkylation reaction using 3-methylbutyl halide and a suitable base.

Formation of the Carboxamide Moiety: The carboxamide moiety can be formed through an amidation reaction involving the corresponding carboxylic acid and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-cyclohexyl-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic applications, such as its use as a drug candidate for the treatment of specific diseases.

Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors, enzymes, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as changes in cellular signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The N-substituent on the carboxamide group is a key determinant of activity. Below is a comparison with prominent analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Molecular Docking and Interaction Insights

1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide (PDB: 4TZK)

Alkyl-Substituted Analogs (e.g., 3-methylbutyl)

- Hypothesized Interactions: The 3-methylbutyl chain may occupy a hydrophobic pocket near Met98 and Phe149 .

Pharmacological and Physicochemical Properties

- Hydrophobicity : Aromatic substituents (e.g., dichlorophenyl) increase logP, enhancing membrane permeability but risking solubility issues. Alkyl chains (e.g., 3-methylbutyl) balance hydrophobicity and solubility .

- Binding Energy Trends : Dichlorophenyl > chlorophenyl > alkyl/alkoxy derivatives (based on docking scores) .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of 1-cyclohexyl-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide?

- Methodological Answer : Key steps include nucleophilic substitution (for cyclohexyl group introduction), condensation (amide bond formation), and cyclization (pyrrolidine ring closure). Reaction conditions such as solvent polarity (e.g., dimethylformamide for solubility), temperature (60–80°C for cyclization), and catalyst choice (e.g., p-toluenesulfonic acid) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95% .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- 1H/13C NMR : Verify substituent integration (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, carbonyl at ~170 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]+ at m/z 323.2).

- X-ray crystallography : Resolve 3D conformation, particularly the orientation of the 3-methylbutyl chain relative to the pyrrolidine ring .

Q. What preliminary assays are recommended to screen its biological activity?

- Methodological Answer :

- In vitro cytotoxicity : MTT assay across cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.

- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify cell death mechanisms.

- Comparative analysis : Benchmark against structurally similar compounds (e.g., N-(3-chlorophenyl)-1-cyclohexyl analogs) to identify substituent-dependent activity trends .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data be resolved for pyrrolidine carboxamide derivatives?

- Methodological Answer :

- Systematic substituent variation : Synthesize analogs with modified alkyl/aryl groups (e.g., replacing 3-methylbutyl with 2-ethylhexyl) to isolate steric/electronic effects.

- Molecular docking : Simulate binding to hypothesized targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Cross-validate with mutagenesis studies to identify critical binding residues .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in cancer models?

- Methodological Answer :

- Pathway profiling : RNA-seq or proteomics (e.g., LC-MS/MS) to identify dysregulated pathways (e.g., apoptosis, mTOR signaling).

- In vivo xenograft models : Dose-response studies in nude mice (e.g., 10–50 mg/kg, oral) with tumor volume monitoring and immunohistochemistry for proliferation markers (Ki-67).

- Resistance assays : Long-term exposure to derive resistant cell lines, followed by genomic sequencing (e.g., CRISPR screens) to pinpoint resistance mechanisms .

Q. How should researchers address discrepancies in solubility and stability data across studies?

- Methodological Answer :

- Standardized protocols : Use USP buffers (pH 1.2–7.4) for solubility testing under controlled agitation (100 rpm, 37°C).

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidizers (H2O2) to identify degradation pathways (e.g., pyrrolidine ring oxidation).

- Inter-laboratory validation : Collaborate with multiple labs to harmonize analytical conditions (e.g., HPLC column type: C18 vs. HILIC) .

Q. What strategies improve the compound’s bioavailability for preclinical testing?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the carboxamide to enhance intestinal absorption.

- Nanocarrier systems : Encapsulate in PEGylated liposomes (size <200 nm) for prolonged circulation.

- Pharmacokinetic profiling : Conduct IV/PO crossover studies in rodents, with LC-MS quantification of plasma/tissue concentrations .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s efficacy in different cancer cell lines?

- Methodological Answer :

- Cell line authentication : Verify STR profiling to rule out contamination.

- Microenvironment modeling : Test under hypoxic (3% O2) vs. normoxic conditions to assess context-dependent activity.

- Combinatorial screens : Pair with standard chemotherapeutics (e.g., cisplatin) to identify synergistic/additive effects .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| LogP (Predicted) | 3.2 ± 0.3 (Schrödinger QikProp) | |

| Aqueous Solubility | 12 µM (pH 7.4, shake-flask) | |

| MTT Assay (HeLa IC50) | 8.7 µM (95% CI: 7.9–9.5) | |

| Plasma Half-life (Mouse) | 4.2 h (10 mg/kg IV) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.